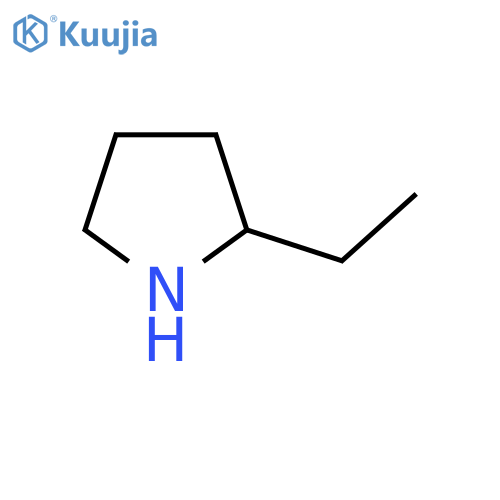Cas no 1003-28-7 (2-ethylpyrrolidine)

2-ethylpyrrolidine structure
商品名:2-ethylpyrrolidine
2-ethylpyrrolidine 化学的及び物理的性質
名前と識別子
-
- Pyrrolidine, 2-ethyl-
- 2-Ethylpyrrolidine hydrochloride
- 2-ETHYLPYRROLIDINE
- 2-Aethyl-pyrrolidin
- 2-Ethyl-pyrrolidin
- 2-Ethyl-pyrrolidine
- 2-ethylpyrrolidine(SALTDATA: FREE)
- A-Ethylpyrrolidine
- Pyrrolidine,2-ethyl
- alpha-Ethylpyrrolidine
- FT-0772287
- Pyrrolidine, 2-ethyl
- N12693
- EN300-51394
- Pyrrolidine,2-ethyl-
- Z281773802
- BB 0249481
- A800099
- FT-0683185
- SB44685
- MFCD02663413
- DTXSID20407335
- AB12042
- triammoniumdiaquaoctachloro-mu-nitridodiruthenate(3-)
- AKOS016343918
- 1003-28-7
- AKOS000155299
- F8880-6440
- ALBB-014922
- (R)-2-ethylpyrrolidine
- 2-ethylpyrrolidine
-
- MDL: MFCD11841134
- インチ: 1S/C6H13N/c1-2-6-4-3-5-7-6/h6-7H,2-5H2,1H3
- InChIKey: JFZLDRUSMYBXRI-UHFFFAOYSA-N
- ほほえんだ: N1CCCC1CC
計算された属性
- せいみつぶんしりょう: 99.10480
- どういたいしつりょう: 99.104799419g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 7
- 回転可能化学結合数: 1
- 複雑さ: 52.1
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 12Ų
じっけんとくせい
- 密度みつど: 0.810±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 119-123 ºC
- ふってん: 122.4 ºC (744 Torr)
- フラッシュポイント: 15.5±16.5 ºC,
- 屈折率: 1.4442 (589.3 nm 15 ºC)
- ようかいど: 溶出度(37 g/l)(25ºC)、
- PSA: 12.03000
- LogP: 1.47720
2-ethylpyrrolidine セキュリティ情報
- 危険レベル:IRRITANT
2-ethylpyrrolidine 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2-ethylpyrrolidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F8880-6440-0.5g |
2-ethylpyrrolidine |
1003-28-7 | 95%+ | 0.5g |
$400.0 | 2023-09-06 | |
| Life Chemicals | F8880-6440-1g |
2-ethylpyrrolidine |
1003-28-7 | 95%+ | 1g |
$422.0 | 2023-09-06 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN4949-10G |
2-ethylpyrrolidine |
1003-28-7 | 95% | 10g |
¥ 9,028.00 | 2023-04-05 | |
| eNovation Chemicals LLC | D625040-1g |
2-Ethylpyrrolidine hydrochloride |
1003-28-7 | 97% | 1g |
$347 | 2023-09-03 | |
| Life Chemicals | F8880-6440-10g |
2-ethylpyrrolidine |
1003-28-7 | 95%+ | 10g |
$3335.0 | 2023-09-06 | |
| TRC | E938548-500mg |
2-Ethylpyrrolidine |
1003-28-7 | 500mg |
$ 340.00 | 2022-06-05 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E833441-1g |
2-Ethylpyrrolidine hydrochloride |
1003-28-7 | 97 % | 1g |
¥1,144.00 | 2022-01-14 | |
| OTAVAchemicals | 1972918-100MG |
2-ethylpyrrolidine |
1003-28-7 | 95% | 100MG |
$114 | 2023-07-09 | |
| abcr | AB287590-5g |
2-Ethylpyrrolidine; . |
1003-28-7 | 5g |
€1230.00 | 2024-06-12 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN4949-1g |
2-ethylpyrrolidine |
1003-28-7 | 95% | 1g |
¥2013.0 | 2024-04-26 |
2-ethylpyrrolidine 関連文献
-
Franti?ek Mathia,Peter Szolcsányi Org. Biomol. Chem. 2012 10 2830
-
Audrey Hottin,Daniel W. Wright,Elena Moreno-Clavijo,Antonio J. Moreno-Vargas,Gideon J. Davies,Jean-Bernard Behr Org. Biomol. Chem. 2016 14 4718
-
Chun-Hua Yang,Wen-Wen Fan,Gong-Qing Liu,Lili Duan,Lin Li,Yue-Ming Li RSC Adv. 2015 5 61081
-
4. Index pages
-
5. Investigation of the Lewis acid mediated stereoselective cyclization of cationic aminyl radicals leading to substituted pyrrolidines?sa Sj?holm,Martin Hemmerling,Nicolas Pradeille,Peter Somfai J. Chem. Soc. Perkin Trans. 1 2001 891
1003-28-7 (2-ethylpyrrolidine) 関連製品
- 3446-98-8(2-Butylpyrrolidine)
- 279-40-3(7-Azabicyclo[2.2.1]heptane)
- 765-38-8(2-Methylpyrrolidine)
- 41720-98-3((2R)-2-methylpyrrolidine)
- 59335-84-1((2S)-2-methylpyrrolidine)
- 124602-03-5(2-(2-methylpropyl)pyrrolidine)
- 280-05-7(8-Azabicyclo[3.2.1]octane)
- 1121-44-4(2-Propylpyrrolidine)
- 13748-14-6(2-Propylazepane)
- 3378-71-0(2,5-dimethylpyrrolidine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1003-28-7)2-ethylpyrrolidine

清らかである:99%
はかる:10g
価格 ($):3204.0